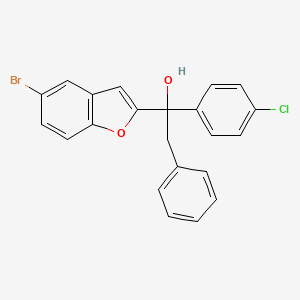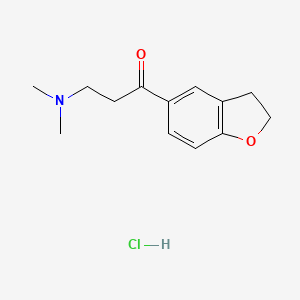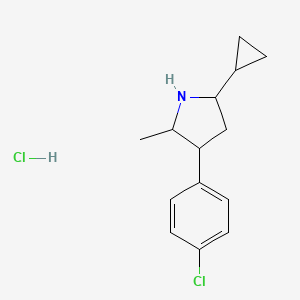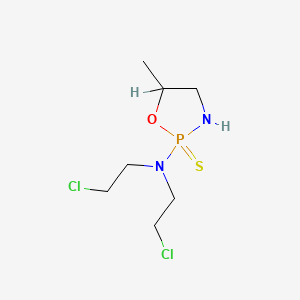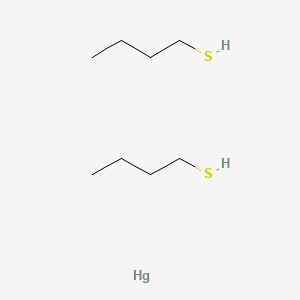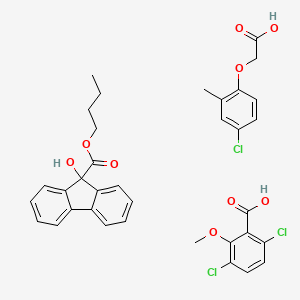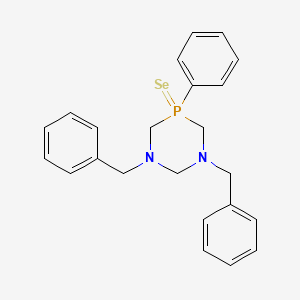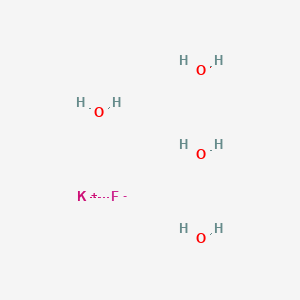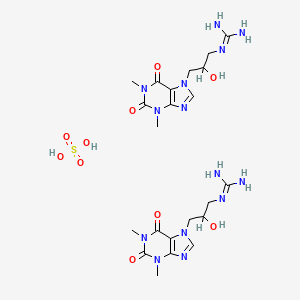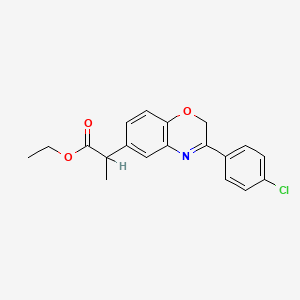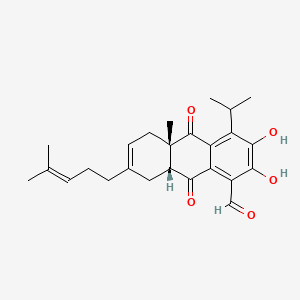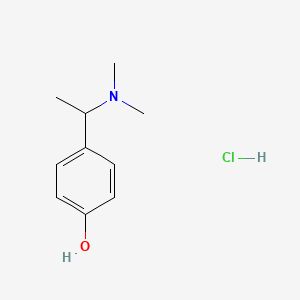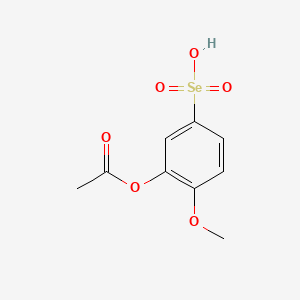
3-(Acetyloxy)-4-methoxybenzeneselenonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is an organic compound that features a selenonic acid group attached to a benzene ring, which is further substituted with acetyloxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid typically involves the introduction of the selenonic acid group onto a pre-functionalized benzene ring. One common method is the selenation of 4-methoxyphenol followed by acetylation. The reaction conditions often include the use of selenating agents such as selenium dioxide (SeO2) in the presence of an oxidizing agent. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)-4-methoxybenzeneselenonic acid can undergo various chemical reactions, including:
Oxidation: The selenonic acid group can be further oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield seleninic or selenonic acids, while reduction could produce selenols or selenides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(Acetyloxy)-4-methoxybenzeneselenonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles, including its antioxidant properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-4-methoxybenzeneselenonic acid involves its interaction with molecular targets through its selenonic acid group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzeneselenonic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
3-(Acetyloxy)-4-methoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a selenonic acid group, leading to different chemical and biological properties.
Uniqueness
3-(Acetyloxy)-4-methoxybenzeneselenonic acid is unique due to the presence of both acetyloxy and methoxy groups on the benzene ring, combined with the selenonic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
94773-15-6 |
|---|---|
Formule moléculaire |
C9H10O6Se |
Poids moléculaire |
293.14 g/mol |
Nom IUPAC |
3-acetyloxy-4-methoxybenzeneselenonic acid |
InChI |
InChI=1S/C9H10O6Se/c1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
JOQITUPRNVAPRK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


